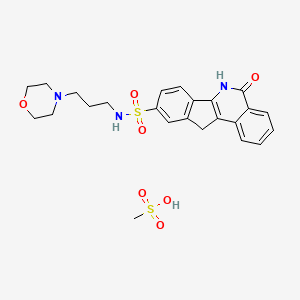

INO-1001

説明

特性

CAS番号 |

501364-91-6 |

|---|---|

分子式 |

C24H29N3O7S2 |

分子量 |

535.6 g/mol |

IUPAC名 |

methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide |

InChI |

InChI=1S/C23H25N3O4S.CH4O3S/c27-23-20-5-2-1-4-19(20)21-15-16-14-17(6-7-18(16)22(21)25-23)31(28,29)24-8-3-9-26-10-12-30-13-11-26;1-5(2,3)4/h1-2,4-7,14,24H,3,8-13,15H2,(H,25,27);1H3,(H,2,3,4) |

InChIキー |

ICMWGKNAXGUKQN-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)O.C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4 |

他のCAS番号 |

501364-91-6 |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Anti-Tumor Mechanisms of INO-1001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INO-1001 is a potent, small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage. This technical guide delineates the fundamental principles underlying the anti-tumor effects of this compound. By disrupting cellular DNA repair mechanisms, this compound demonstrates significant potential as a sensitizer (B1316253) for radiation and chemotherapy, particularly in tumors with existing DNA repair deficiencies. This document provides an in-depth overview of the signaling pathways modulated by this compound, summarizes key quantitative data from preclinical studies, and outlines the experimental methodologies employed in this research.

Core Mechanism of Action: PARP Inhibition and DNA Repair Suppression

This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of PARP enzymes, particularly PARP-1. PARP-1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).

When DNA damage occurs, PARP-1 binds to the site of the SSB and synthesizes chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. By inhibiting the catalytic activity of PARP, this compound prevents the formation of PAR chains. This "traps" PARP-1 on the DNA at the site of the SSB, leading to the formation of a cytotoxic lesion.

During DNA replication, these unresolved SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in tumor cells with deficiencies in the HR pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

Furthermore, PARP inhibition by this compound has been shown to interfere with DNA repair mechanisms, resulting in necrotic cell death and enhancing the efficacy of DNA-damaging agents.[1]

Sensitization to Chemotherapy and Radiotherapy

A significant aspect of this compound's anti-tumor effect is its ability to potentiate the cytotoxicity of conventional cancer therapies that induce DNA damage.

Chemosensitization

This compound has been demonstrated to enhance the anti-tumor effects of chemotherapeutic agents such as doxorubicin (B1662922). In preclinical models of p53-deficient breast cancer, the combination of this compound and doxorubicin resulted in a significant delay in tumor growth compared to doxorubicin alone.[2] This synergy is attributed to the inhibition of PARP-mediated repair of doxorubicin-induced DNA damage.

This compound has also shown promise in overcoming resistance to temozolomide (B1682018) in malignant glioma cells that are deficient in DNA mismatch repair (MMR).[3]

Radiosensitization

This compound is a potent enhancer of radiation sensitivity.[1] By inhibiting the repair of radiation-induced DNA single-strand breaks, this compound leads to an increase in the number of lethal double-strand breaks, thereby enhancing the cell-killing effect of ionizing radiation.[1]

Modulation of DNA Repair Signaling Pathways

Beyond its direct role in inhibiting BER, PARP inhibition by compounds like this compound has been shown to modulate other DNA repair pathways, further contributing to its anti-tumor activity. A key pathway affected is the downregulation of genes essential for homologous recombination, namely BRCA1 and RAD51.

Mechanistically, the inhibition of PARP leads to an increased occupancy of the BRCA1 and RAD51 gene promoters by a repressive E2F4/p130 complex.[4] This results in decreased transcription of these critical HR proteins, thereby inducing a state of "BRCAness" even in tumors without inherent BRCA1/2 mutations. This suppression of the HR pathway further sensitizes tumor cells to PARP inhibition and DNA-damaging agents.

Quantitative Data on Anti-Tumor Effects

The following tables summarize key quantitative data from preclinical studies evaluating the anti-tumor effects of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 | Chinese Hamster Ovary (CHO) AA8 | 0.05 µM | [1] |

Table 1: In Vitro Potency of this compound

| Tumor Model | Chemotherapeutic Agent | Enhancement Factor (EF) | Reference |

| MDA-MB-231 (Human Breast Cancer) | Doxorubicin | 1.88 | [2] |

| MCa-K (Murine Mammary Carcinoma) | Doxorubicin | 1.64 | [2] |

Table 2: In Vivo Chemosensitization by this compound

Experimental Protocols

Detailed experimental protocols for the key experiments cited are outlined below.

PARP Inhibition Assay (IC50 Determination)

-

Cell Line: Chinese Hamster Ovary (CHO) AA8 cells.

-

Methodology: The IC50 value, the concentration of an inhibitor where the response is reduced by half, was likely determined using a whole-cell assay.

-

CHO cells are cultured in appropriate media and seeded into multi-well plates.

-

Cells are treated with a range of concentrations of this compound for a defined period.

-

PARP activity is induced by treating the cells with a DNA-damaging agent (e.g., H₂O₂ or MNNG).

-

PARP activity is measured by quantifying the incorporation of radiolabeled NAD+ into acid-precipitable PAR polymers or by using an ELISA-based assay that detects PAR.

-

The IC50 value is calculated by plotting the percentage of PARP inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Tumor Growth Delay Assay (Chemosensitization)

-

Animal Models: Nude mice for human tumor xenografts (MDA-MB-231) and C3H mice for syngeneic tumors (MCa-K).

-

Methodology:

-

Tumor cells (MDA-MB-231 or MCa-K) are implanted subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 5-6 mm in diameter).

-

Mice are randomized into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Doxorubicin alone, and (4) this compound in combination with Doxorubicin.

-

Treatments are administered according to a defined schedule. This compound is typically administered via intraperitoneal injection, and Doxorubicin via intravenous or intraperitoneal injection.

-

Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated (e.g., using the formula: Volume = 0.5 x length x width²).

-

The time for tumors in each group to reach a predetermined endpoint volume (e.g., 1000 mm³) is recorded.

-

The tumor growth delay is calculated as the difference in the median time for tumors in the treated groups to reach the endpoint volume compared to the control group.

-

The Enhancement Factor (EF) is calculated as the ratio of the tumor growth delay for the combination therapy to the tumor growth delay for doxorubicin alone.

-

Analysis of Signaling Pathways (BRCA1/RAD51 Downregulation)

-

Cell Lines: Human cancer cell lines (e.g., lung adenocarcinoma cell line A549).

-

Methodology:

-

Western Blotting: To assess the protein levels of BRCA1, RAD51, E2F4, and p130 following treatment with a PARP inhibitor.

-

Cells are treated with the PARP inhibitor or vehicle control for a specified time.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the proteins of interest, followed by secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

Protein bands are visualized and quantified using a chemiluminescence detection system.

-

-

Chromatin Immunoprecipitation (ChIP): To determine the occupancy of the BRCA1 and RAD51 promoters by the E2F4/p130 complex.

-

Cells are treated with the PARP inhibitor or vehicle control.

-

Protein-DNA complexes are cross-linked with formaldehyde.

-

Chromatin is sheared into small fragments.

-

An antibody specific for E2F4 or p130 is used to immunoprecipitate the protein-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of BRCA1 and RAD51 promoter DNA associated with the immunoprecipitated protein is quantified by qPCR.

-

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Core mechanism of this compound action.

Caption: this compound-induced signaling pathway.

Caption: Experimental workflow for in vivo studies.

Conclusion

This compound demonstrates a multi-faceted anti-tumor effect rooted in the inhibition of PARP and the subsequent disruption of DNA repair. Its ability to act as a potent chemosensitizer and radiosensitizer, particularly in tumors with inherent or induced DNA repair deficiencies, highlights its therapeutic potential. The elucidation of its impact on the E2F4/p130-BRCA1/RAD51 signaling axis provides further rationale for its use in a broader range of tumor types. The preclinical data summarized herein supports the continued investigation of this compound as a promising agent in the landscape of targeted cancer therapies. Further clinical evaluation is warranted to translate these preclinical findings into patient benefit.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of amyloid plaque formation suggests an intracellular basis of Abeta pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors in Cancer Therapy: Magic Bullets but Moving Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

INO-1001: A Potent PARP Inhibitor for Targeting Single-Strand Break Repair Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

INO-1001 is a potent isoindolinone derivative that functions as a selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA single-strand breaks (SSBs). By disrupting the base excision repair (BER) pathway, this compound enhances the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation, making it a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on single-strand break repair, and detailed protocols for key experimental assays used to evaluate its efficacy.

Introduction to this compound and PARP Inhibition

This compound is a small molecule inhibitor that targets the enzymatic activity of PARP, particularly PARP-1 and PARP-2.[1] These enzymes play a critical role in the repair of DNA single-strand breaks through the BER pathway.[2] In the presence of DNA damage, PARP enzymes are recruited to the site of the break and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.

PARP inhibitors like this compound act by competing with the natural substrate of PARP, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), thereby preventing the synthesis of PAR chains.[1] This inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the accumulation of DSBs leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.

Mechanism of Action: this compound in Single-Strand Break Repair

The primary mechanism by which this compound exerts its effects is through the competitive inhibition of PARP enzymes, which are central to the single-strand break repair pathway.

The Role of PARP in Single-Strand Break Repair

Single-strand breaks in DNA are common events that can arise from exposure to endogenous reactive oxygen species or exogenous DNA-damaging agents. The base excision repair (BER) pathway is the primary mechanism for repairing these lesions.

// Nodes DNA_SSB [label="DNA Single-Strand Break", fillcolor="#FBBC05", fontcolor="#202124"]; PARP1 [label="PARP-1 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PARylation [label="PAR Chain Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recruitment [label="Recruitment of Repair Proteins\n(XRCC1, Ligase III, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repair [label="Single-Strand Break Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; INO1001 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_SSB -> PARP1 [label="Damage Recognition"]; PARP1 -> PARylation; PARylation -> Recruitment; Recruitment -> Repair; INO1001 -> PARP1 [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Role of PARP-1 in the Single-Strand Break Repair Pathway and Inhibition by this compound.Inhibition by this compound

This compound competitively binds to the catalytic domain of PARP-1, preventing the synthesis of PAR chains. This "trapping" of PARP-1 at the site of the DNA break not only inhibits the recruitment of downstream repair factors but also creates a physical obstruction to the DNA replication machinery. This leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| Chinese Hamster Ovary (CHO) AA8 | Cellular PARP activity | IC50 | 0.05 µM | [3] |

Table 2: Enhancement of Chemotherapeutic Efficacy by this compound

| Cell Line | Chemotherapeutic Agent | Endpoint | Enhancement Factor (EF) | Reference |

| MDA-MB-231 (Human Breast Cancer) | Doxorubicin (B1662922) | Tumor Growth Delay | 1.88 | [4] |

| MCa-K (Murine Mammary Carcinoma) | Doxorubicin | Tumor Growth Delay | 1.64 | [4] |

Table 3: Radiosensitization Effect of this compound

| Cell Line | Radiation Treatment | Endpoint | Enhancement Ratio | Reference |

| Rodent and Human Fibroblasts | Single Dose | Cell Survival | 1.4 - 1.6 | [5] |

| Rodent and Human Fibroblasts | Fractionated Doses | Cell Survival | 8.0 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on single-strand break repair.

PARP Activity Assay

This assay measures the enzymatic activity of PARP and its inhibition by compounds like this compound.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Cell Lysates or\nRecombinant PARP Enzyme", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate with Biotinylated NAD+\nand DNA Substrate ± this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Capture [label="Capture Biotinylated PAR\non Streptavidin-Coated Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Detect [label="Detect with HRP-Conjugated\nAnti-PAR Antibody", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure [label="Measure Chemiluminescence\nor Colorimetric Signal", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Capture; Capture -> Detect; Detect -> Measure; Measure -> End; }

Caption: Experimental workflow for a typical PARP activity assay.Protocol:

-

Preparation of Reagents: Prepare cell lysates containing PARP or use purified recombinant PARP enzyme. Prepare a reaction buffer containing biotinylated NAD+, activated DNA (to induce PARP activity), and varying concentrations of this compound.

-

Reaction Incubation: Mix the PARP source with the reaction buffer and incubate at 37°C for 1 hour to allow for the PARylation reaction to occur.

-

Capture of PAR: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at room temperature to allow the biotinylated PAR to bind to the plate.

-

Detection: Wash the plate to remove unbound reagents. Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour.

-

Signal Measurement: After another wash step, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. The signal intensity is proportional to the PARP activity.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and/or radiation.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed Cells at Low Density", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Treat with this compound and/or Radiation", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate for 7-14 Days\nto Allow Colony Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; FixStain [label="Fix and Stain Colonies\n(e.g., with Crystal Violet)", fillcolor="#FFFFFF", fontcolor="#202124"]; Count [label="Count Colonies (≥50 cells)", fillcolor="#FFFFFF", fontcolor="#202124"]; Calculate [label="Calculate Surviving Fraction", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed; Seed -> Treat; Treat -> Incubate; Incubate -> FixStain; FixStain -> Count; Count -> Calculate; Calculate -> End; }

Caption: Experimental workflow for a clonogenic survival assay.Protocol:

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells per well in a 6-well plate) to allow for the formation of distinct colonies.

-

Treatment: After allowing the cells to attach overnight, treat them with the desired concentrations of this compound. For radiosensitization studies, irradiate the cells at various doses with or without this compound pre-treatment.

-

Incubation: Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.

-

Fixing and Staining: After the incubation period, wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareCells [label="Prepare Single-Cell Suspension", fillcolor="#FFFFFF", fontcolor="#202124"]; Embed [label="Embed Cells in Low-Melting\nPoint Agarose (B213101) on a Slide", fillcolor="#FFFFFF", fontcolor="#202124"]; Lyse [label="Lyse Cells in Alkaline Lysis Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; Unwind [label="Unwind DNA in Alkaline\nElectrophoresis Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; Electrophorese [label="Perform Electrophoresis", fillcolor="#FFFFFF", fontcolor="#202124"]; NeutralizeStain [label="Neutralize and Stain DNA\n(e.g., with SYBR Green)", fillcolor="#FFFFFF", fontcolor="#202124"]; Visualize [label="Visualize and Quantify Comets\n(Image Analysis Software)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepareCells; PrepareCells -> Embed; Embed -> Lyse; Lyse -> Unwind; Unwind -> Electrophorese; Electrophorese -> NeutralizeStain; NeutralizeStain -> Visualize; Visualize -> End; }

Caption: Experimental workflow for the alkaline comet assay.Protocol:

-

Cell Preparation: After treatment with this compound and/or a DNA-damaging agent, harvest the cells and prepare a single-cell suspension.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt alkaline lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the negatively charged, fragmented DNA to migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. The amount of DNA in the comet tail is proportional to the number of DNA breaks.

Conclusion

This compound is a potent PARP inhibitor that effectively disrupts the repair of single-strand DNA breaks, leading to increased cytotoxicity in cancer cells, particularly when combined with DNA-damaging agents like chemotherapy and radiation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other PARP inhibitors in various preclinical models. Further research is warranted to fully elucidate the clinical utility of this compound in cancer treatment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PARP inhibitors affect growth, survival and radiation susceptibility of human alveolar and embryonal rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]

INO-1001: A Technical Guide to its Impact on Cellular Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

INO-1001 is a potent, small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound influences cellular apoptosis pathways. By disrupting the repair of single-strand DNA breaks, this compound triggers a cascade of events culminating in programmed cell death, particularly in the context of cancer cells with existing DNA repair deficiencies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its primary effect by inhibiting the enzymatic activity of PARP, particularly PARP-1 and PARP-2.[1] These enzymes are crucial for the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). The inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs.

During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, DSBs can be efficiently repaired through the homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and RAD51. However, in cancer cells harboring mutations that compromise the HR pathway (e.g., BRCA1/2 mutations), the accumulation of DSBs cannot be resolved. This leads to genomic instability and the induction of apoptosis, a concept known as synthetic lethality.[2][3]

Impact on Apoptotic Signaling Pathways

The accumulation of irreparable DNA damage triggered by this compound activates intrinsic apoptotic signaling. The presence of extensive DSBs is a potent signal for the activation of the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM, in turn, phosphorylates and activates a range of downstream targets, including the tumor suppressor protein p53.

Activated p53 can induce apoptosis through multiple mechanisms, including the transcriptional upregulation of pro-apoptotic proteins such as Bax and PUMA. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Furthermore, research suggests that PARP inhibition by compounds like this compound can lead to the downregulation of key HR repair proteins, including BRCA1 and RAD51, through an E2F4/p130-dependent pathway.[3] This suppression of the HR pathway further sensitizes cells to the DNA-damaging effects of PARP inhibition and enhances the apoptotic response.

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (PARP Inhibition) | Chinese Hamster Ovary (CHO) AA8 | 0.05 µM | [1] |

| Enhancement Factor (Doxorubicin) | MDA-MB-231 (Human Breast Cancer) | 1.88 | [4] |

| Enhancement Factor (Doxorubicin) | MCa-K (Murine Mammary Carcinoma) | 1.64 | [4] |

Experimental Protocols

PARP Inhibition Assay (Cell-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for PARP activity in whole cells.

Materials:

-

Cell line of interest (e.g., CHO AA8)

-

This compound

-

DNA-damaging agent (e.g., MNNG or H2O2)

-

Lysis buffer

-

Antibodies against poly(ADP-ribose) (PAR)

-

Secondary antibodies for detection (e.g., ELISA or Western blot)

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with a serial dilution of this compound for 1 hour.

-

Induce DNA damage by adding a DNA-damaging agent for a short period (e.g., 15 minutes).

-

Wash cells with ice-cold PBS and lyse the cells.

-

Quantify the amount of PAR polymer formation using an ELISA-based assay or by Western blotting with an anti-PAR antibody.

-

Plot the percentage of PARP inhibition against the concentration of this compound to determine the IC50 value.

Caption: Workflow for a cell-based PARP inhibition assay.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of this compound for a specified time period (e.g., 24, 48, 72 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion

This compound is a potent PARP inhibitor that effectively induces apoptosis, particularly in cancer cells with compromised homologous recombination repair pathways. Its mechanism of action, centered on the principle of synthetic lethality, makes it a promising candidate for targeted cancer therapy, both as a monotherapy and in combination with DNA-damaging agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug developers working with this compound and other PARP inhibitors. Further investigation into the nuanced effects of this compound on various cellular contexts will continue to refine our understanding and application of this important class of therapeutic agents.

References

Methodological & Application

INO-1001: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. By impeding the repair of DNA single-strand breaks, this compound demonstrates significant potential as an anti-tumor agent, particularly in sensitizing cancer cells to DNA-damaging therapies such as radiation and chemotherapy. These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound, including assessments of PARP inhibition, cell viability, apoptosis, and long-term cell survival.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of PARP-1, a critical enzyme in the repair of DNA single-strand breaks (SSBs). In the presence of DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage. Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1]

Furthermore, PARP inhibition by compounds like this compound has been shown to down-regulate the expression of key HR proteins, BRCA1 and RAD51. This occurs through a pathway involving increased repressive E2F4/p130 complexes binding to the promoters of the BRCA1 and RAD51 genes, thereby suppressing HR-mediated DNA repair. This dual action of inhibiting BER and suppressing HR potentiates the cytotoxic effects of DNA-damaging agents.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound from published studies.

Table 1: IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Chinese Hamster Ovary (CHO) | Ovarian Cancer | 0.05 | [2] |

Table 2: Enhancement of Doxorubicin (B1662922) Cytotoxicity by this compound

| Cell Line | Cancer Type | Treatment | Enhancement Factor (EF) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Doxorubicin + this compound | 1.88 | [3] |

| MCa-K | Murine Mammary Carcinoma | Doxorubicin + this compound | 1.64 | [3] |

Experimental Protocols

PARP Activity Assay

This assay measures the inhibition of PARP activity in cell lysates treated with this compound. A common method involves the quantification of poly(ADP-ribose) (PAR) formation using a chemiluminescent or colorimetric ELISA-based assay.[4][5]

Materials:

-

Cancer cell lines (e.g., D341 MED glioblastoma cells)

-

This compound

-

Cell lysis buffer (RIPA buffer or similar)

-

PARP activity assay kit (e.g., Trevigen chemiluminescent PARP assay kit)

-

Microplate reader capable of measuring luminescence or absorbance

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1 hour.

-

Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 200 µmol/L temozolomide) for a specified time.[6]

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

PARP Activity Measurement:

-

Follow the manufacturer's instructions for the PARP activity assay kit. This typically involves:

-

Adding the cell lysate to a plate pre-coated with histones (a PARP substrate).

-

Adding a reaction cocktail containing biotinylated NAD+.

-

Incubating to allow for PARP-mediated PAR chain formation.

-

Detecting the incorporated biotinylated NAD+ using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.

-

-

Measure the signal using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PARP inhibition for each concentration of this compound relative to the untreated control.

-

Determine the IC50 value for PARP inhibition.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment:

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours.

-

Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value of this compound.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment:

-

Plate cells and treat them with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Clonogenic Survival Assay

This assay assesses the long-term reproductive integrity of cells after treatment with this compound, alone or in combination with radiation.[1][7][8]

Materials:

-

Cancer cell lines (e.g., glioblastoma cell lines)[9]

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

-

Irradiation source (if applicable)

Protocol:

-

Cell Seeding:

-

Determine the appropriate number of cells to seed per well to obtain approximately 50-100 colonies in the control group. This requires a preliminary plating efficiency determination.

-

Seed the cells in 6-well plates.

-

-

Treatment:

-

Allow the cells to attach overnight.

-

Treat the cells with this compound for a specified duration (e.g., 24 hours).

-

For radiosensitization studies, irradiate the cells with or without this compound pre-treatment.

-

After treatment, replace the medium with fresh, drug-free medium.

-

-

Incubation:

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

-

-

Staining and Counting:

-

Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the control cells.

-

Plot the surviving fraction against the dose of this compound or radiation to generate a dose-response curve.

-

Conclusion

This compound is a promising PARP inhibitor with significant potential for cancer therapy, particularly in combination with DNA-damaging agents. The protocols outlined in these application notes provide a framework for the in vitro investigation of this compound's biological effects, enabling researchers to further elucidate its therapeutic potential and mechanisms of action.

References

- 1. youtube.com [youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor E7016 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for INO-1001 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage.[1][2][3][4] By hindering DNA repair mechanisms, this compound can sensitize cancer cells to radiation and chemotherapy, making it a valuable tool in oncology research and drug development.[1][2] This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent, ensuring optimal solubility and stability for in vitro and in vivo studies.

Mechanism of Action

This compound exerts its effects by inhibiting PARP-1, an enzyme crucial for the repair of single-strand DNA breaks (SSBs).[5][6][7] In normal cells, when SSBs occur, PARP-1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains, which in turn recruit other DNA repair proteins. Inhibition of PARP-1 by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.[8]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Parameter | Value | Reference |

| Molecular Weight | 439.53 g/mol | [1][3] |

| CAS Number | 501364-82-5 | [1][3][4] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility in DMSO | 31.25 mg/mL (71.10 mM) | [1] |

| Purity | >98% | [3] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated pipettes and sterile pipette tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for different desired concentrations or volumes.

-

Pre-weigh this compound: Accurately weigh 4.395 mg of this compound powder and place it in a sterile amber microcentrifuge tube. Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g) 0.001 L x 0.010 mol/L x 439.53 g/mol = 0.004395 g = 4.395 mg

-

Add DMSO: Carefully add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use newly opened DMSO to ensure minimal water content, as this compound's solubility can be significantly impacted by hygroscopic DMSO.[1]

-

Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes to dissolve the compound.

-

Sonication (Optional but Recommended): If the compound does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes in a water bath sonicator.[1] This will aid in the complete dissolution of the powder.

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[9]

-

Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] When stored properly, the solution should remain stable for the indicated periods.

Important Considerations

-

DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[10]

-

Stability in Aqueous Solutions: this compound is not soluble in water.[3] Prepare working dilutions in aqueous media immediately before use and do not store them for extended periods.

Visualizations

Signaling Pathway of PARP-1 in DNA Damage Repair

Caption: Role of PARP-1 in DNA single-strand break repair and its inhibition by this compound.

Experimental Workflow for this compound Stock Solution Preparation

Caption: Step-by-step workflow for preparing a 10 mM this compound stock solution in DMSO.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Optimal Concentration of INO-1001 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). By hindering the repair of DNA single-strand breaks, this compound can lead to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways. This property makes it a valuable tool for cancer research, both as a standalone agent and as a sensitizer (B1316253) for radiation and chemotherapy.[1][2] Furthermore, emerging evidence suggests potential roles for this compound in neuroprotection and modulating inflammatory responses. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for various cell culture experiments.

Data Presentation

The effective concentration of this compound can vary significantly depending on the cell type, the specific biological question being addressed, and the duration of treatment. The following tables summarize key quantitative data to serve as a starting point for experimental design.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Effective Concentration | Notes | Reference |

| Chinese Hamster Ovary (CHO) AA8 | PARP Inhibition | IC50: 0.05 µM | Measures the concentration required to inhibit 50% of PARP enzyme activity.[1] | [1] |

| D341 Medulloblastoma | PARP Activity Inhibition | Significant inhibition at 1-10 µM | Used in combination with temozolomide (B1682018) to assess sensitization.[3] | [3] |

| Various Human and Rodent Cell Lines | Radiosensitization | Concentration-dependent | Enhances radiation-induced cell killing by interfering with DNA repair.[1] | [1] |

| MDA-MB-231 (Human Breast Cancer) | Chemosensitization (with Doxorubicin) | Not specified in vitro | In vivo studies showed significant enhancement of doxorubicin's anti-tumor effects.[2] | [2] |

| MCa-K (Murine Mammary Carcinoma) | Chemosensitization (with Doxorubicin) | Not specified in vitro | In vivo studies demonstrated enhanced chemoresponse.[2] | [2] |

Table 2: Recommended Starting Concentration Ranges for this compound in Various Applications

| Application | Cell Type | Recommended Starting Range | Key Considerations |

| PARP Inhibition | Various | 0.01 - 10 µM | The IC50 can vary between cell lines. A dose-response curve is recommended. |

| Radiosensitization | Cancer cell lines | 0.1 - 10 µM | Pre-incubation time before radiation is a critical parameter. |

| Chemosensitization | Cancer cell lines | 0.1 - 10 µM | The optimal concentration will depend on the chemotherapeutic agent used. |

| Neuroprotection | Primary neurons, neuronal cell lines | 0.1 - 5 µM | Assess neuronal viability and function. |

| Anti-inflammatory Effects | Immune cells (e.g., macrophages), microglia | 0.1 - 10 µM | Measure inflammatory markers like cytokines and nitric oxide. |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound inhibits the enzyme PARP, which is crucial for the repair of DNA single-strand breaks (SSBs). When SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of highly cytotoxic DNA double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutated cancers), these DSBs cannot be efficiently repaired, leading to cell death.

Caption: Mechanism of this compound in DNA damage repair pathways.

Experimental Workflow for Determining Optimal Concentration

A systematic approach is crucial to determine the optimal concentration of this compound for a specific cell line and experimental endpoint. The following workflow outlines a general strategy.

References

Application Notes and Protocols for INO-1001 Administration in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in preclinical mouse tumor models. The protocols and data presented are based on published literature and are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound, particularly as a chemosensitizing agent.

Quantitative Data Summary

This compound has been demonstrated to significantly enhance the antitumor effects of DNA-damaging chemotherapy, such as doxorubicin (B1662922). The efficacy of this combination has been quantified by measuring the tumor growth delay.

| Tumor Model | Host Mouse Strain | Treatment Group | Enhancement Factor (EF) of Tumor Growth Delay | Reference |

| MDA-MB-231 (Human breast cancer) | Nude Mice | This compound + Doxorubicin | 1.88 | [1] |

| MCa-K (Murine mammary carcinoma) | C3H/HeN Mice | This compound + Doxorubicin | 1.64 | [1] |

Table 1: Efficacy of this compound in Combination with Doxorubicin in Mouse Tumor Models. The Enhancement Factor (EF) is calculated as the ratio of the tumor growth delay for the combination therapy to the tumor growth delay for doxorubicin alone. An EF greater than 1 indicates a synergistic effect.[1]

Signaling Pathway

This compound is a potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a method for formulating this compound for intraperitoneal (i.p.) or intravenous (i.v.) injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]

-

Working Solution Formulation:

-

For a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.[2]

-

Mix thoroughly by vortexing until the solution is clear.[2]

-

Add 50 µL of Tween-80 and mix again.[2]

-

Add 450 µL of sterile saline to reach a final volume of 1 mL.[2]

-

Vortex the final solution until it is a clear and homogenous.

-

-

Storage: Use the formulated solution immediately. If short-term storage is necessary, keep it at 4°C and protected from light.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound and Doxorubicin in a Xenograft Mouse Model

This protocol describes a general procedure for administering this compound in combination with doxorubicin to evaluate tumor growth delay.

Materials:

-

Female nude mice (e.g., BALB/c nude)

-

Human breast cancer cells (e.g., MDA-MB-231)

-

Matrigel

-

Formulated this compound solution (from Protocol 1)

-

Doxorubicin solution (prepared according to manufacturer's instructions)

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

-

Treatment Initiation:

-

When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Doxorubicin alone, this compound + Doxorubicin).

-

-

Drug Administration:

-

This compound: Administer the formulated this compound solution via intraperitoneal injection. A typical dosage for PARP inhibitors in mouse models ranges from 10 to 50 mg/kg, administered daily or on the same schedule as the chemotherapeutic agent.

-

Doxorubicin: Administer doxorubicin via intraperitoneal or intravenous injection at a clinically relevant dose (e.g., 5-10 mg/kg).

-

For combination therapy, this compound is typically administered shortly before (e.g., 1 hour) the doxorubicin injection.

-

-

Data Collection:

-

Continue to measure tumor volumes and body weights throughout the study.

-

The primary endpoint is typically the time it takes for the tumor volume to reach a predetermined size (e.g., 4 times the initial volume).

-

Calculate the tumor growth delay for each treatment group.

-

Experimental Workflow Visualization

Caption: In vivo experimental workflow.

References

Application Note: Detection of PARP Inhibition by INO-1001 Using Western Blot Analysis of PARP Cleavage

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(ADP-ribose) polymerase (PARP) is a family of proteins critical for cellular processes, particularly DNA repair and programmed cell death (apoptosis).[1] In response to DNA damage, PARP becomes activated and facilitates DNA repair. However, in the context of apoptosis, PARP-1 is a key substrate for activated caspase-3 and caspase-7.[1] Cleavage of the full-length 116 kDa PARP-1 protein into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment is a well-established hallmark of apoptosis.[1][2] The detection of this 89 kDa fragment by Western blot is a reliable method for monitoring the induction of apoptosis.

INO-1001 is a potent and selective inhibitor of PARP.[3] By inhibiting PARP's enzymatic activity, this compound can interfere with DNA repair mechanisms, leading to an accumulation of DNA damage.[3][4][5] This can subsequently trigger apoptosis, making the analysis of PARP cleavage a valuable method for assessing the pharmacodynamic effects of this compound. This application note provides a detailed protocol for using this compound to induce and detect PARP cleavage in cultured cells via Western blotting.

Signaling Pathway of PARP Cleavage in Apoptosis

The following diagram illustrates the signaling cascade leading to PARP cleavage during apoptosis and the role of PARP inhibitors like this compound. Apoptotic stimuli activate caspases, which then cleave PARP-1, inactivating its DNA repair function and promoting the apoptotic process. PARP inhibitors can induce this pathway by causing an accumulation of DNA damage that triggers the apoptotic cascade.

Caption: Signaling pathway of caspase-mediated PARP-1 cleavage.

Experimental Protocols

This section provides a detailed methodology for assessing PARP cleavage in response to this compound treatment.

Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cell line (e.g., a cancer cell line known to be sensitive to PARP inhibitors) in appropriate culture dishes and grow to 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment:

-

Perform a dose-response experiment by treating cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

-

Perform a time-course experiment by treating cells for different durations (e.g., 24, 48, 72 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine (B1682477) or etoposide).[1]

-

Cell Lysis and Protein Quantification

-

Washing: After treatment, wash the cells once with ice-cold PBS.

-

Lysis: Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Transfer the supernatant containing the protein to a new tube.

-

Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

Western Blot Protocol

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a 10% or 4-12% gradient polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm the transfer using Ponceau S staining.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP that recognizes both the full-length (116 kDa) and cleaved (89 kDa) forms overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa full-length PARP-1 band indicates apoptosis-induced cleavage.[1] Normalize the cleaved PARP signal to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram provides a visual representation of the Western blot workflow for detecting PARP cleavage.

References

Application Notes and Protocols for Assessing INO-1001 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

INO-1001 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair and cell death pathways. Overactivation of PARP in response to the significant oxidative stress and DNA damage induced by ischemia-reperfusion (I/R) injury can deplete cellular energy stores (NAD+ and ATP), leading to cell death and tissue damage.[1][2][3] this compound, by blocking this excessive PARP activation, presents a promising therapeutic strategy to mitigate the detrimental effects of I/R in various organs, including the heart and brain.[1][2][4] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in a preclinical model of myocardial ischemia-reperfusion injury.

Mechanism of Action: PARP Inhibition in Ischemia-Reperfusion Injury

Ischemia and subsequent reperfusion trigger a cascade of events, including the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This leads to oxidative stress and extensive DNA damage. PARP-1, a nuclear enzyme, detects these DNA strand breaks and initiates the synthesis of poly(ADP-ribose) (PAR) polymers on nuclear proteins, a process that consumes large quantities of NAD+. The resulting depletion of NAD+ impairs cellular energy metabolism, leading to mitochondrial dysfunction and ultimately, cell death. This compound acts by competitively inhibiting the catalytic activity of PARP, thereby preserving the cellular NAD+ and ATP pools, and reducing the extent of tissue injury.

Data Presentation: Summary of In Vivo Efficacy Data for this compound

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound in different in vivo models.

Table 1: Cardiac and Vascular Function in a Porcine Model of Myocardial Ischemia-Reperfusion [4]

| Parameter | Control Group | This compound (1 mg/kg) | Outcome |

| Infarct Size (% of area at risk) | Not specified | No significant reduction | Neutral |

| Stroke Volume Index (mL/m²) | Decreased | Significantly higher than control | Positive |

| Cardiac Index (L/min/m²) | Decreased | Significantly higher than control | Positive |

| Mixed Venous O₂ Saturation (%) | Decreased | Significantly higher than control | Positive |

Table 2: Hemodynamic Stabilization in a Porcine Model of Thoracic Aortic Cross-Clamping [5]

| Parameter | Control Group | This compound (4 mg/kg total dose) | Outcome |

| Norepinephrine Requirement | Higher | Significantly lower | Positive |

| Kidney Function | Comparable | Comparable | Neutral |

Table 3: Neurological Outcomes in a Mouse Model of Traumatic Brain Injury [2]

| Parameter | Vehicle Group | This compound (1.6 mg/kg, intracerebral) | Outcome |

| Brain NAD+ Levels (% of uninjured hemisphere) | 67 ± 7.6 | 95.8 ± 4.4 | Positive |

| Morris Water Maze Latency | Increased | Reduced latency | Positive |

| Time in Target Quadrant | Decreased | Increased time | Positive |

Table 4: Cardiovascular Function in an Aging Rat Model [1][6]

| Parameter | Aging Control | This compound (5 mg/kg, IV) | Outcome |

| Myocardial Contractility | Reduced | Acutely improved | Positive |

| Endothelium-Dependent Vasorelaxation | Reduced | Acutely improved | Positive |

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the efficacy of this compound in a rodent model of myocardial ischemia-reperfusion.

Protocol 1: Assessment of this compound Efficacy in a Rat Model of Myocardial Ischemia-Reperfusion

Objective: To determine the effect of this compound on myocardial infarct size and cardiac function following a surgically induced myocardial infarction.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., saline or as specified by the manufacturer)

-

Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)

-

Surgical instruments for rodent thoracotomy

-

Ventilator

-

ECG monitoring system

-

Suture for coronary artery ligation (e.g., 6-0 silk)

-

Triphenyltetrazolium chloride (TTC)

-

Evans Blue dye

-

Echocardiography system

Experimental Workflow:

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using isoflurane (2-3% for induction, 1-2% for maintenance) or an intraperitoneal injection of ketamine/xylazine.

-

Intubate the animal and connect it to a rodent ventilator.

-

Place the animal on a heating pad to maintain body temperature.

-

Monitor ECG throughout the procedure.

-

-

Surgical Procedure (Thoracotomy and Ligation):

-

Perform a left thoracotomy to expose the heart.

-

Carefully open the pericardium.

-

Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale region on the myocardial surface and ECG changes.

-

Maintain the ischemic period for a predetermined duration (e.g., 30 minutes).

-

-

Drug Administration:

-

Randomly assign animals to receive either this compound or vehicle.

-

Administer this compound (e.g., 1-5 mg/kg) or vehicle via intravenous (IV) injection a few minutes before reperfusion.

-

-

Reperfusion:

-

Release the suture to allow reperfusion of the coronary artery.

-

Reperfusion is confirmed by the return of color to the previously pale myocardium.

-

Close the chest in layers and allow the animal to recover.

-

-

Post-operative Care and Monitoring:

-

Provide appropriate post-operative analgesia.

-

Monitor the animal for a specified period (e.g., 24 hours).

-

-

Assessment of Cardiac Function (Echocardiography):

-

At the end of the monitoring period, perform echocardiography on the anesthetized animal to assess cardiac function.

-

Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall motion abnormalities.

-

-

Infarct Size Measurement (TTC Staining):

-

Following functional assessment, euthanize the animal.

-

Excise the heart and cannulate the aorta.

-

Perfuse the heart with saline, followed by 1% Evans Blue dye to delineate the area at risk (AAR).

-

Freeze the heart and slice it into transverse sections.

-

Incubate the slices in 1% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain pale.

-

Image the heart slices and quantify the infarct size as a percentage of the AAR.

-

Expected Outcomes:

Treatment with this compound is expected to result in a reduction in myocardial infarct size and an improvement in cardiac function (e.g., higher LVEF and FS) compared to the vehicle-treated group.

Conclusion

The provided protocols and data offer a framework for the in vivo evaluation of this compound's efficacy in the context of ischemia-reperfusion injury. The potent PARP inhibitory action of this compound holds significant therapeutic potential for mitigating tissue damage in a variety of clinical settings characterized by I/R, including myocardial infarction and stroke. Further investigation using standardized preclinical models is crucial for the continued development of this promising therapeutic agent.

References

- 1. Single dose treatment with PARP-inhibitor this compound improves aging-associated cardiac and vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Local administration of the poly(ADP-ribose) polymerase inhibitor this compound prevents NAD+ depletion and improves water maze performance after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP Inhibition Attenuates Histopathological Lesion in Ischemia/Reperfusion Renal Mouse Model after Cold Prolonged Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic injection of PARP inhibitor this compound preserves cardiac function in porcine myocardial ischemia and reperfusion without reducing infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The parp-1 inhibitor this compound facilitates hemodynamic stabilization without affecting DNA repair in porcine thoracic aortic cross-clamping-induced ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single dose treatment with PARP-inhibitor this compound improves aging-associated cardiac and vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Anti-Tumor Effects of INO-1001 and Doxorubicin in Breast Cancer Cells

For Research Use Only.

Introduction

Doxorubicin (B1662922) is a potent anthracycline antibiotic widely employed in chemotherapy for various cancers, including breast cancer. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which lead to DNA damage and subsequent cell death.[1][2][3][4] However, intrinsic and acquired resistance, often associated with p53 deficiency, can limit its therapeutic efficacy.[5][6]

INO-1001 is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for the repair of single-strand DNA breaks (SSBs).[5][7] By inhibiting PARP, this compound prevents the repair of SSBs. When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with p53 mutations, this accumulation of DSBs cannot be efficiently repaired, leading to synthetic lethality and enhanced cell death.[5][8]

The combination of a PARP inhibitor like this compound with a DNA-damaging agent such as doxorubicin presents a promising therapeutic strategy. Doxorubicin-induced DNA damage is exacerbated by the inhibition of PARP-mediated repair, leading to a synergistic enhancement of anti-tumor activity, particularly in p53-deficient breast cancer cells.[5][6] Preclinical studies have demonstrated that this compound significantly enhances the anti-tumor effects of doxorubicin in p53-deficient human breast cancer models.[6]

These application notes provide a summary of the synergistic effects and detailed protocols for studying the combination of this compound and doxorubicin in breast cancer cell lines.

Data Presentation

The following tables summarize the expected quantitative outcomes from combining this compound with doxorubicin in p53-deficient breast cancer cell lines, such as MDA-MB-231. The data is extrapolated from studies on similar PARP inhibitors in combination with doxorubicin.[5]

Table 1: Cytotoxicity of this compound and Doxorubicin in MDA-MB-231 Breast Cancer Cells

| Treatment | Concentration | Cell Viability (%) | IC50 |

| Control | - | 100 | - |

| This compound | 10 µM | ~94 | >10 µM |

| Doxorubicin | 1 µg/mL | ~50 | 1.65 ± 0.23 µg/mL[6] |

| This compound + Doxorubicin | 10 µM + 1 µg/mL | ~25 | - |

Table 2: Apoptosis Induction in MDA-MB-231 Cells (48h Treatment)

| Treatment | Apoptotic Cells (%) |

| Control | <5 |

| This compound (10 µM) | ~3 |

| Doxorubicin (1 µg/mL) | ~25 |

| This compound (10 µM) + Doxorubicin (1 µg/mL) | ~50 |

Table 3: Key Protein Expression Changes in Response to Treatment

| Treatment | p-H2AX | Cleaved PARP-1 | Cleaved Caspase-3 |

| Doxorubicin | Increased | Increased | Increased |

| This compound + Doxorubicin | Markedly Increased | Markedly Increased | Markedly Increased |

Experimental Protocols

Cell Culture and Reagents

-

Cell Line: MDA-MB-231 (p53-deficient human breast adenocarcinoma cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Reagents:

-

This compound (dissolved in DMSO to create a stock solution).

-

Doxorubicin (dissolved in sterile water or PBS to create a stock solution).

-

Phosphate Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound and doxorubicin, alone and in combination.

-

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and doxorubicin in culture medium.

-

Treat the cells with varying concentrations of this compound, doxorubicin, or the combination. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound, doxorubicin, or the combination for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in DNA damage and apoptosis.

-

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and treat as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

-

Anti-phospho-Histone H2A.X (Ser139) (for DNA double-strand breaks)

-

Anti-cleaved PARP-1

-

Anti-cleaved Caspase-3

-

Anti-β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

Caption: Mechanism of synergistic action between Doxorubicin and this compound.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Western blot protocol for apoptosis marker detection.

References

- 1. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PARP inhibition sensitizes p53-deficient breast cancer cells to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. PARP Inhibitor Treatment in Ovarian and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: INO-1001 in Ischemia/Reperfusion (I/R) Injury Studies

Introduction